5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Description

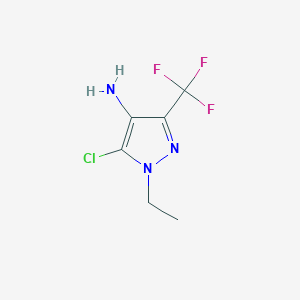

5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a halogenated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position, an ethyl (-CH₂CH₃) substituent at the 1-position, and a chlorine atom at the 5-position. The pyrazole core and its substituents confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing -CF₃ group . Such compounds are pivotal intermediates in medicinal chemistry, particularly for developing antimicrobial and enzyme-targeting agents .

Properties

Molecular Formula |

C6H7ClF3N3 |

|---|---|

Molecular Weight |

213.59 g/mol |

IUPAC Name |

5-chloro-1-ethyl-3-(trifluoromethyl)pyrazol-4-amine |

InChI |

InChI=1S/C6H7ClF3N3/c1-2-13-5(7)3(11)4(12-13)6(8,9)10/h2,11H2,1H3 |

InChI Key |

UMPPUNAWPVEADV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C(F)(F)F)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Chloro-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine are contextualized below against related pyrazole derivatives. Key differences in substituents, synthesis, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity

- The ethyl group at the 1-position in the target compound may confer better metabolic stability compared to smaller alkyl groups (e.g., methyl in ). Larger substituents like benzyl (e.g., ) enhance target binding but reduce solubility.

- The trifluoromethyl group at the 3-position is a consistent feature across analogs, contributing to electron-deficient aromatic systems that resist oxidative degradation .

Synthetic Efficiency Palladium-catalyzed cross-coupling (e.g., ) and HATU-mediated amidation (e.g., ) achieve moderate-to-high yields (33–96%).

Applications

- Antimicrobial Activity : Pyrazole-1,2,3-triazole hybrids derived from 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibit antimycobacterial activity with low cytotoxicity .

- Enzyme Inhibition : Benzyl-substituted analogs (e.g., ) demonstrate potent inhibition of GLUT1, a glucose transporter implicated in cancer metabolism.

Table 2: Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.